molecular formula C15H13FN4OS2 B2806993 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203109-27-6

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2806993
CAS No.: 1203109-27-6
M. Wt: 348.41
InChI Key: IRVPEJCEHCVQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at the 4-position and a carboxamide linkage to a 4-propyl-1,2,3-thiadiazole moiety. Its synthesis typically involves coupling reactions between activated carboxylates and amines, as demonstrated in analogous thiazole-carboxamide syntheses (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates coupled with amines using classic coupling reagents) .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS2/c1-2-3-11-13(23-20-19-11)14(21)18-15-17-12(8-22-15)9-4-6-10(16)7-5-9/h4-8H,2-3H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVPEJCEHCVQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Molecular Information:

  • Common Name: this compound
  • CAS Number: 1203109-27-6
  • Molecular Formula: C15H13FN4OS2
  • Molecular Weight: 348.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar thiazole and thiadiazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxicity of several related compounds against three human cancer cell lines: hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Reference Compound IC50 (µM)
4fHePG-25.05Sorafenib 9.18
4fMCF-72.74Sorafenib 5.47
4rHCT-1167.81Sorafenib 9.18

The compound 4f demonstrated potent inhibitory effects comparable to sorafenib, a well-known anticancer drug, indicating its potential as an effective therapeutic agent.

The mechanism by which these compounds exert their anticancer effects includes the inhibition of key signaling pathways involved in tumor growth and proliferation. Specifically, compounds like 4f have shown to inhibit BRAF and VEGFR-2 kinases with IC50 values similar to sorafenib:

Target EnzymeCompound 4f IC50 (µM)Sorafenib IC50 (µM)
BRAF0.1940.171
VEGFR-20.0710.069

These findings suggest that this compound may act through similar pathways as established inhibitors.

Apoptosis Induction

In addition to inhibiting growth, the compound also promotes apoptosis in cancer cells. In vitro studies indicated that treatment with compound 4f resulted in a significant increase in apoptotic cell populations:

"Compound 4f resulted in a significant rise in the proportion of apoptotic cells to 37.83%, compared to only 0.89% in untreated control cells."

This finding underscores the potential of this compound in triggering programmed cell death, a critical mechanism for effective cancer therapy.

Comparison with Similar Compounds

Isostructural Thiazole Derivatives

describes two isostructural compounds:

  • Compound 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydropyrazol-1-yl]thiazole.
  • Compound 5 : 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydropyrazol-1-yl]thiazole.
Property Target Compound Compound 4 Compound 5
Core Structure Thiazole-thiadiazole Thiazole-triazole-pyrazole Thiazole-triazole-pyrazole
Substituents 4-Fluorophenyl (thiazole), propyl (thiadiazole) 4-Chlorophenyl, fluorophenyl-triazole 4-Fluorophenyl, fluorophenyl-triazole
Crystallography Not reported Triclinic, P̄1 symmetry Triclinic, P̄1 symmetry
Conformational Planarity Likely planar thiadiazole-thiazole core One fluorophenyl group perpendicular to plane Similar to Compound 4

The target compound’s thiadiazole-carboxamide linkage distinguishes it from Compounds 4 and 5, which incorporate triazole-pyrazole systems.

Thiazole-Triazole-Acetamide Derivatives

synthesizes compounds like 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives) with structural similarities to the target compound:

Property Target Compound Compound 9b
Heterocyclic Core Thiazole-thiadiazole Thiazole-triazole
Substituents 4-Fluorophenyl (thiazole), propyl (thiadiazole) 4-Fluorophenyl (thiazole), triazole-phenoxymethyl
Synthesis Amide coupling Click chemistry (Cu-catalyzed azide-alkyne cycloaddition)

Compound 9b’s triazole linkage introduces additional hydrogen-bonding sites compared to the target’s thiadiazole-carboxamide, which may alter solubility and target affinity.

Electronic and Tautomeric Effects

Thione-Thiol Tautomerism in Triazoles

highlights tautomerism in 1,2,4-triazole-3-thiones (e.g., Compounds 7–9), which exist predominantly as thiones rather than thiols due to IR spectral data (C=S stretching at 1247–1255 cm⁻¹, absence of S-H bands) .

Fluorine Substituent Effects

The 4-fluorophenyl group in the target compound and analogues like Compound 9b induces electron-withdrawing effects, modulating:

  • Lipophilicity: Increased logP compared to non-fluorinated analogues.
  • Metabolic Stability : Resistance to oxidative metabolism due to C-F bond strength.
  • Crystal Packing : Fluorine’s electronegativity may influence intermolecular interactions, as seen in the perpendicular phenyl orientation in ’s structures .

Q & A

Q. What are the standard synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiazole formation : Condensation of 4-fluorophenyl thiourea with α-haloketones under reflux (e.g., ethanol or DMF) to form the thiazole core .
  • Thiadiazole coupling : Reaction of the thiazole intermediate with propyl-substituted thiadiazole-carboxylic acid derivatives using coupling agents like EDCI/HOBt. Phosphorus oxychloride (POCl₃) may be used for cyclization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMSO/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiadiazole carbons at δ 160–170 ppm) and rule out regioisomeric impurities .
  • FT-IR : Identification of carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) stretches .
  • Elemental Analysis : Validation of C, H, N, S, and F content (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary biological activities are reported for similar thiadiazole-thiazole hybrids?

Structural analogs exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via inhibition of dihydrofolate reductase .
  • Anticancer potential : IC₅₀ ~10 µM against HeLa cells, linked to apoptosis induction through caspase-3 activation .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole-thiazole coupling step?

  • Solvent selection : DMF or acetonitrile improves solubility of intermediates, reducing side-product formation .
  • Catalyst use : Triethylamine (1.2 equiv) enhances coupling efficiency by neutralizing HCl byproducts .
  • Temperature control : Maintaining 80–90°C prevents premature cyclization while ensuring complete amide bond formation . Yields >85% are achievable with these adjustments .

Q. How do structural modifications (e.g., propyl vs. methyl substituents) impact biological activity?

  • Propyl group : Enhances lipophilicity (logP increase by ~0.5), improving membrane permeability in cellular assays .
  • Fluorophenyl moiety : Electron-withdrawing effects stabilize the thiazole ring, increasing metabolic resistance (t₁/₂ > 6 hrs in microsomal assays) . Comparative SAR studies show a 3–5× potency boost in propyl derivatives over methyl analogs .

Q. How to resolve contradictions in NMR data during structural elucidation?

  • Dynamic effects : Rotameric splitting in thiadiazole protons (e.g., δ 3.1–3.3 ppm for propyl-CH₂) can mimic impurities; variable-temperature NMR (25–60°C) clarifies splitting patterns .
  • 2D experiments : HSQC and HMBC correlations confirm connectivity (e.g., carbonyl carbon to thiadiazole NH) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entries) provides unambiguous confirmation .

Q. What computational methods support mechanistic studies of its biological targets?

  • Docking simulations : AutoDock Vina predicts binding to EGFR kinase (binding energy ≤ −9.5 kcal/mol) with fluorophenyl groups occupying hydrophobic pockets .
  • MD simulations : GROMACS analysis (50 ns trajectories) reveals stable hydrogen bonding with ATP-binding sites (e.g., Lys721 in EGFR) .
  • QSAR models : Hammett constants (σ) for substituents correlate with IC₅₀ values (R² = 0.89) in anticancer assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.